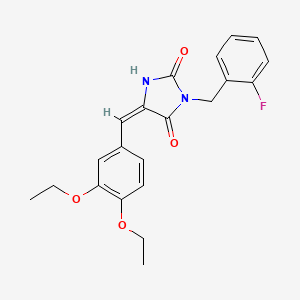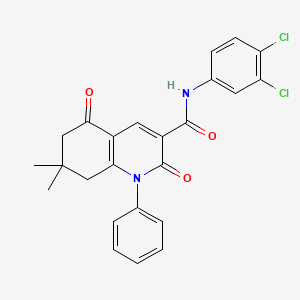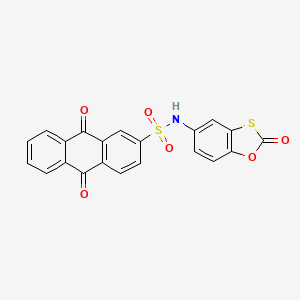
(5E)-5-(3,4-diethoxybenzylidene)-3-(2-fluorobenzyl)imidazolidine-2,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(5E)-5-(3,4-diethoxybenzylidene)-3-(2-fluorobenzyl)imidazolidine-2,4-dione is a synthetic organic compound that belongs to the class of imidazolidine-2,4-diones. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of fluorine and ethoxy groups in the molecule suggests that it may exhibit unique chemical and biological properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-5-(3,4-diethoxybenzylidene)-3-(2-fluorobenzyl)imidazolidine-2,4-dione typically involves the condensation of appropriate benzylidene and benzyl derivatives with imidazolidine-2,4-dione. The reaction conditions may include:
Solvents: Common solvents such as ethanol, methanol, or dichloromethane.
Catalysts: Acid or base catalysts to facilitate the condensation reaction.
Temperature: Reactions are often carried out at elevated temperatures (e.g., 60-100°C) to ensure complete conversion.
Industrial Production Methods
Industrial production methods for such compounds may involve:
Batch or Continuous Flow Reactors: To optimize reaction efficiency and yield.
Purification Techniques: Such as recrystallization, chromatography, or distillation to obtain the pure product.
化学反応の分析
Types of Reactions
(5E)-5-(3,4-diethoxybenzylidene)-3-(2-fluorobenzyl)imidazolidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
科学的研究の応用
Chemistry
Synthesis of Derivatives: Used as intermediates in the synthesis of more complex molecules.
Catalysis: Potential use as ligands in catalytic reactions.
Biology
Enzyme Inhibition: Potential inhibitors of specific enzymes due to the presence of fluorine and ethoxy groups.
Antimicrobial Activity: Possible antimicrobial properties against various pathogens.
Medicine
Drug Development: Exploration as a lead compound for the development of new pharmaceuticals.
Therapeutic Agents: Potential use in the treatment of diseases due to its unique chemical structure.
Industry
Material Science: Use in the development of new materials with specific properties.
作用機序
The mechanism of action of (5E)-5-(3,4-diethoxybenzylidene)-3-(2-fluorobenzyl)imidazolidine-2,4-dione involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The presence of fluorine and ethoxy groups may enhance its binding affinity and specificity. The compound may exert its effects through:
Inhibition of Enzymes: By binding to the active site or allosteric sites.
Receptor Modulation: By acting as an agonist or antagonist.
DNA Intercalation: By inserting itself between DNA base pairs, affecting replication and transcription.
類似化合物との比較
Similar Compounds
- (5E)-5-(3,4-dimethoxybenzylidene)-3-(2-fluorobenzyl)imidazolidine-2,4-dione
- (5E)-5-(3,4-dihydroxybenzylidene)-3-(2-fluorobenzyl)imidazolidine-2,4-dione
Uniqueness
- Fluorine Substitution : The presence of a fluorine atom may enhance the compound’s stability and biological activity.
- Ethoxy Groups : These groups may influence the compound’s solubility and interaction with biological targets.
特性
分子式 |
C21H21FN2O4 |
|---|---|
分子量 |
384.4 g/mol |
IUPAC名 |
(5E)-5-[(3,4-diethoxyphenyl)methylidene]-3-[(2-fluorophenyl)methyl]imidazolidine-2,4-dione |
InChI |
InChI=1S/C21H21FN2O4/c1-3-27-18-10-9-14(12-19(18)28-4-2)11-17-20(25)24(21(26)23-17)13-15-7-5-6-8-16(15)22/h5-12H,3-4,13H2,1-2H3,(H,23,26)/b17-11+ |
InChIキー |
VIJXPQQCPQIHMH-GZTJUZNOSA-N |
異性体SMILES |
CCOC1=C(C=C(C=C1)/C=C/2\C(=O)N(C(=O)N2)CC3=CC=CC=C3F)OCC |
正規SMILES |
CCOC1=C(C=C(C=C1)C=C2C(=O)N(C(=O)N2)CC3=CC=CC=C3F)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![12,14-dimethyl-17-phenyl-9-pyridin-4-yl-1,8,12,14-tetrazatetracyclo[8.7.0.02,7.011,16]heptadeca-2,4,6,8,10,16-hexaene-13,15-dione](/img/structure/B15027681.png)
![benzyl 8-methyl-6-[4-(3-methylbutoxy)phenyl]-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate](/img/structure/B15027685.png)
![2-methoxyethyl 6-[(E)-2-(2-methoxyphenyl)ethenyl]-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate](/img/structure/B15027691.png)
![(5E)-3-(2-fluorobenzyl)-5-{[1-(4-methylbenzyl)-1H-indol-3-yl]methylidene}imidazolidine-2,4-dione](/img/structure/B15027694.png)
![(2E)-2-cyano-N-cyclohexyl-3-[9-methyl-2-(3-methylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]prop-2-enamide](/img/structure/B15027695.png)
![5-[(3-Carbamoyl-6-propyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)amino]-5-oxopentanoic acid](/img/structure/B15027699.png)
![2-methoxyethyl 5-[4-(benzyloxy)phenyl]-2,7-dimethyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B15027702.png)
![1-[4-(4-ethylphenyl)-5-(1H-indol-3-yl)-1-phenyl-4,5-dihydro-1H-1,2,4-triazol-3-yl]ethanone](/img/structure/B15027715.png)

![6-[2-(3,4-dimethoxyphenyl)ethyl]-1,3-dimethyl-5-(4-methylphenyl)-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione](/img/structure/B15027729.png)

![(5Z)-2-(2-methoxyphenyl)-5-{[3-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl]methylidene}[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B15027751.png)
![Methyl 7-(4-chlorophenyl)-6-(phenylcarbonyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylate](/img/structure/B15027752.png)

